![molecular formula C20H14ClN3O2S B2466027 2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863589-05-3](/img/structure/B2466027.png)
2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
“2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a compound that belongs to the class of thiazole derivatives . The empirical formula of this compound is C15H11ClN2OS and its molecular weight is 302.78 .
Synthesis Analysis
The synthesis of similar thiazolo[5,4-b]pyridine derivatives has been reported in the literature . These compounds were prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Molecular Structure Analysis
The molecular structure of “2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” and similar compounds has been analyzed using NMR and HRMS . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” and similar compounds include alkylation, cyanethylation, hydrolysis, and acylation .
Scientific Research Applications
- Schiff bases derived from benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine have been investigated for their anticonvulsant potential . These compounds show promise in managing epileptic seizures.
- Thiazolo[5,4-b]pyridine derivatives have been explored as inhibitors of bacterial cell division protein FtsZ . These compounds could play a role in combating bacterial infections.
- Incorporating thiazolo[5,4-b]pyridine moieties into MOFs enhances their catalytic properties . These porous materials with multifunctional sites can be effective heterogeneous catalysts for various organic reactions.
- MOF-LS10, containing a light-active unit (thiazolo[5,4-b]thiazole), efficiently catalyzes CO2 and epoxide substrates to form cyclic carbonates under mild conditions. Additionally, it facilitates the coupling of benzylamine at room temperature through photocatalysis .
Anticonvulsant Activity
Bacterial Cell Division Inhibition
Metal-Organic Frameworks (MOFs)
CO2 Fixation and Photocatalysis
Mechanism of Action
Target of Action
Compounds with similar structures, such as schiff bases of benzothiazol-2-ylamine and thiazolo [5,4-b] pyridin-2-ylamine, have been studied for their anticonvulsant activity .
Mode of Action
It is known that similar compounds can interact with their targets to induce changes that result in their biological activity . For instance, Schiff bases of Benzothiazol-2-ylamine and Thiazolo [5,4-b] pyridin-2-ylamine have been shown to exhibit anticonvulsant activity .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Similar compounds have been shown to have various biological effects, such as anticonvulsant activity .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-5-9-16(10-6-14)26-12-18(25)23-15-7-3-13(4-8-15)19-24-17-2-1-11-22-20(17)27-19/h1-11H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRPUBCVBZONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide |
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